(5E)-5-[4-(diethylamino)benzylidene]-3-ethylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-[4-(diethylamino)benzylidene]-3-ethylimidazolidine-2,4-dione is a synthetic organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s unique chemical properties make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(diethylamino)benzylidene]-3-ethylimidazolidine-2,4-dione typically involves the condensation of 4-diethylaminobenzaldehyde with 3-ethyl-2,4-imidazolidinedione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(diethylamino)benzylidene]-3-ethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(5E)-5-[4-(diethylamino)benzylidene]-3-ethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(diethylamino)benzylidene]-3-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Diethylamino)benzylidene]rhodanine
- 4-Diethylaminobenzaldehyde
Uniqueness
(5E)-5-[4-(diethylamino)benzylidene]-3-ethylimidazolidine-2,4-dione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H21N3O2/c1-4-18(5-2)13-9-7-12(8-10-13)11-14-15(20)19(6-3)16(21)17-14/h7-11H,4-6H2,1-3H3,(H,17,21)/b14-11+ |
InChI Key |
BBLYFRBTIUALLW-SDNWHVSQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)N(CC)CC)/NC1=O |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)NC1=O |
Origin of Product |
United States |
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